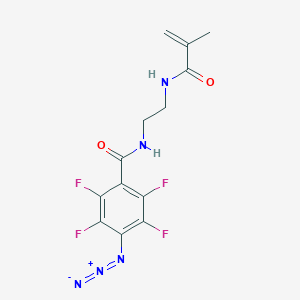
Tetrazine-triethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-triethoxysilane, or TTE, is a versatile organosilicon compound with a wide range of applications in the field of scientific research. TTE is a colorless, volatile liquid that is widely used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. Its unique properties make it an ideal compound for use in a variety of laboratory experiments and scientific research applications.
Wissenschaftliche Forschungsanwendungen
TTE is a highly versatile compound and has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a stabilizer in polymer synthesis. It has also been used in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE has been used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides.
Wirkmechanismus
The mechanism of action of TTE is not fully understood. However, it is believed that the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound with a highly reactive silicon-carbon bond. This bond is believed to be responsible for the catalytic activity of TTE in organic reactions. Additionally, the presence of the nitrogen atoms in the TTE molecule is thought to enhance the reactivity of the silicon-carbon bond, allowing for the formation of novel materials and compounds.
Biochemical and Physiological Effects
Due to its low toxicity, TTE is considered to be relatively safe for use in laboratory experiments. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Inhalation of TTE vapors can cause irritation to the eyes and respiratory tract. Additionally, contact with skin can cause irritation and redness.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TTE in laboratory experiments is its low toxicity and volatility. This makes it an ideal reagent for use in a variety of laboratory experiments. Additionally, TTE is a highly reactive compound and can be used as a catalyst in organic reactions. However, it is important to note that TTE is a volatile liquid and should be handled with caution. Additionally, the reaction of tetrazine and triethoxysilane produces a complex organosilicon compound, which can be difficult to handle and can cause contamination of other compounds.
Zukünftige Richtungen
The potential future directions of TTE are vast. One potential direction is the use of TTE in the synthesis of novel materials for the fabrication of nanostructured devices. Additionally, TTE could be used in the synthesis of functionalized polymers and as a reagent in the synthesis of peptides. Additionally, TTE could be used in the synthesis of other organosilicon compounds, such as silanes, siloxanes, and silazanes. Finally, TTE could be used as a reagent in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesemethoden
TTE is synthesized from the reaction of tetrazine and triethoxysilane. Tetrazine is a five-membered ring with four nitrogen atoms and one carbon atom. Triethoxysilane is a three-membered ring with three oxygen atoms and one silicon atom. The reaction of these two compounds produces TTE, which is a five-membered ring with four nitrogen atoms, one carbon atom, and one silicon atom. The reaction is typically carried out in an inert atmosphere at temperatures of around 120-150°C.
Eigenschaften
IUPAC Name |
4-(1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4Si/c1-4-25-28(26-5-2,27-6-3)13-7-12-19-18(24)16-10-8-15(9-11-16)17-22-20-14-21-23-17/h8-11,14H,4-7,12-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLJYEAUEBXARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=CN=N2)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazine-triethoxysilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)

